molecular formula C8H9NO2 B12831488 (S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol

(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol

Cat. No.: B12831488
M. Wt: 151.16 g/mol
InChI Key: JLLHURQFNKRLRE-ZETCQYMHSA-N
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Description

(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is a heterocyclic compound that features a fused pyridine and pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ol
  • Pyridin-3-ol
  • Pyridin-4-ol

Uniqueness

(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is unique due to its fused ring system, which imparts distinct chemical and physical properties. Compared to other pyridinols, it offers a different reactivity profile and potential for diverse applications .

Conclusion

This compound is a compound of significant interest in various scientific fields

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(4S)-3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol

InChI

InChI=1S/C8H9NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5,7,10H,2,4H2/t7-/m0/s1

InChI Key

JLLHURQFNKRLRE-ZETCQYMHSA-N

Isomeric SMILES

C1COC2=C([C@H]1O)C=NC=C2

Canonical SMILES

C1COC2=C(C1O)C=NC=C2

Origin of Product

United States

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